Selectivity Profile: Selpercatinib vs. Pralsetinib TRK Inhibition
Selpercatinib exhibits a narrower kinase selectivity profile compared to pralsetinib, with minimal inhibition of TRKA/B/C. At 1 µM concentration in a 255-kinase biochemical panel, pralsetinib inhibited TRKA/B/C whereas selpercatinib did not [1]. This differential translates to cellular context: in the NTRK3 fusion-positive cell line AP-1060, pralsetinib more potently inhibited proliferation compared to selpercatinib [1].
| Evidence Dimension | Kinase inhibition profile (TRKA/B/C) |
|---|---|
| Target Compound Data | Selpercatinib: No inhibition of TRKA/B/C at 1 µM in biochemical kinase assay |
| Comparator Or Baseline | Pralsetinib: Inhibits TRKA/B/C at 1 µM in biochemical kinase assay |
| Quantified Difference | Qualitative difference in TRK inhibition; selpercatinib spares TRK kinases while pralsetinib does not |
| Conditions | 255-kinase biochemical panel at 1 µM concentration; NTRK3 fusion-positive AP-1060 cell line proliferation assay |
Why This Matters
Minimal TRK inhibition may reduce off-target neurological adverse effects such as dizziness and cognitive impairment, potentially offering a more favorable tolerability profile for long-term use.
- [1] Kooijman J, et al. Comparative biochemical and cellular profiling of kinase inhibitors approved for clinical use from 2018 to 2020. ESMO TAT 2022 abstract #265. View Source
